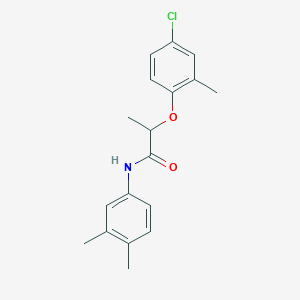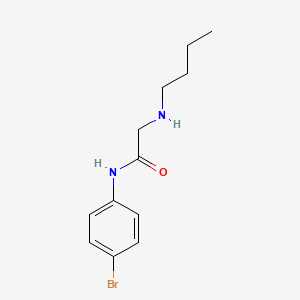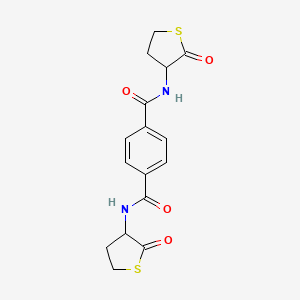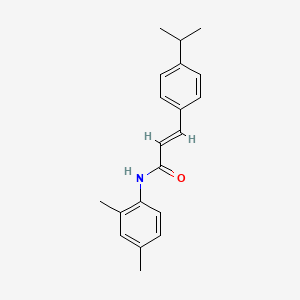
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide, also known as MK-677, is a selective androgen receptor modulator (SARM) that has gained popularity in the scientific community for its potential use in treating age-related muscle wasting, osteoporosis, and growth hormone deficiency. It is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland.
Mecanismo De Acción
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in the production and release of growth hormone. This compound also increases the levels of insulin-like growth factor 1 (IGF-1), which is a key mediator of the growth-promoting effects of growth hormone.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass, decrease fat mass, and improve bone mineral density. It also has positive effects on lipid metabolism, glucose metabolism, and insulin sensitivity. In addition, this compound has been shown to improve sleep quality and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide in lab experiments is its ability to stimulate the release of growth hormone without affecting other hormones. This allows researchers to study the effects of growth hormone specifically, without the confounding effects of other hormones. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing.
Direcciones Futuras
There are many potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide. One area of focus could be its potential use in treating age-related muscle wasting and osteoporosis. Another area of focus could be its potential use in improving cognitive function and sleep quality. Additionally, more research could be done to investigate the long-term safety and efficacy of this compound. Finally, researchers could explore the use of this compound in combination with other therapies to maximize its potential benefits.
Métodos De Síntesis
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2-methylphenol with ethyl 3,4-dimethylbenzoate in the presence of a base to form 2-(4-chloro-2-methylphenoxy)benzoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide has been extensively studied for its potential use in treating age-related muscle wasting, osteoporosis, and growth hormone deficiency. It has also been investigated for its potential use in improving cognitive function, sleep quality, and bone density. In clinical trials, this compound has been shown to increase lean body mass, decrease fat mass, and improve bone mineral density.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-5-7-16(10-12(11)2)20-18(21)14(4)22-17-8-6-15(19)9-13(17)3/h5-10,14H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSJERVQYDABFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)


![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide](/img/structure/B4990221.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)
